1,3-Diamino isoindoline

Description

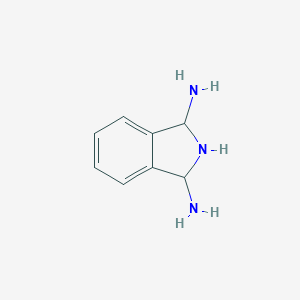

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-isoindole-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEKFQOJYVLXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(NC(C2=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Strategies for 1,3-Diaminoisoindoline and Precursors

The construction of the 1,3-diaminoisoindoline framework can be achieved through several strategic pathways. These methods primarily involve condensation reactions to form the isoindoline (B1297411) core and the synthesis of a pivotal intermediate, 1,3-diiminoisoindoline (B1677754), which can then be converted to the final product.

Condensation Reactions for Isoindoline Scaffolds

Condensation reactions are a fundamental approach to constructing the isoindoline ring system. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water.

Phthalic anhydride (B1165640) serves as a versatile starting material for the synthesis of isoindoline-1,3-diones, which are precursors to 1,3-diaminoisoindoline. A classical method involves the condensation of phthalic anhydride with amino-functionalized compounds. For instance, reacting phthalic anhydride with an amino-pyridine in a solvent like acetic acid or toluene (B28343) under reflux conditions leads to the formation of the isoindoline-1,3-dione core. This approach is widely applicable and can be used with various amines to produce a diverse range of isoindoline derivatives.

Another variation involves the reaction of phthalic anhydride with primary amines in the presence of a catalyst. An environmentally friendly method utilizes phthalimide-N-sulfonic acid as a heterogeneous acid catalyst in ethanol (B145695) at 80 °C, yielding isoindoline-1,3-diones in high yields of 85% to 93%. researchgate.net Similarly, SiO2-tpy-Nb has been used as a catalyst for the condensation of phthalic acids or anhydrides with amines in a mixture of isopropanol (B130326) and water at reflux, with yields ranging from moderate to excellent (41-93%). researchgate.net

The synthesis of apremilast, a drug containing an isoindoline-1,3-dione moiety, involves the condensation of an amine with an acetylated phthalic anhydride derivative in acetic acid at 110 °C. mdpi.com This highlights the industrial relevance of phthalic anhydride condensation in the synthesis of complex pharmaceutical compounds.

| Reactants | Catalyst/Solvent | Conditions | Product | Yield (%) |

| Phthalic Anhydride, Amino-pyridine | Acetic acid or Toluene | Reflux | Isoindoline-1,3-dione derivative | Not specified |

| Phthalic Anhydride, Aromatic/Aliphatic Amine | Phthalimide-N-sulfonic acid / Ethanol | 80 °C | Isoindoline-1,3-dione derivative | 85-93 |

| Phthalic Acid/Anhydride, Amine | SiO2-tpy-Nb / IPA:H2O | Reflux | Isoindoline-1,3-dione derivative | 41-93 |

| Acetylated Phthalic Anhydride, Amine 10 | Acetic Acid | 110 °C | Apremilast | 59 |

The direct condensation of primary amines with phthalic anhydride or its derivatives is a cornerstone for synthesizing isoindoline-1,3-diones. acs.orgrsc.org This reaction is typically carried out by heating an equimolar mixture of the primary amine and phthalic anhydride in a solvent such as glacial acetic acid. acs.org The resulting product often precipitates upon cooling and can be purified by recrystallization. acs.org

The scope of this reaction is broad, accommodating a wide variety of primary amines, including aromatic, aliphatic, and heterocyclic amines. researchgate.netacs.org For example, the reaction of phthalic anhydride with various anilines, aminopyridines, and amino acids in glacial acetic acid under reflux for three hours has been reported to produce the corresponding isoindoline-1,3-dione derivatives in good yields. acs.org

Palladium-catalyzed methods have also been developed for the one-step synthesis of 2-substituted isoindole-1,3-diones from o-halobenzoates and primary amines. acs.org This carbonylative cyclization tolerates a range of functional groups, providing a versatile route to these important heterocycles. acs.org

| Primary Amine | Reagent | Solvent | Conditions | Product |

| Alicyclic amines | Phthalic Anhydride | Glacial Acetic Acid | Reflux (3h) | Isoindoline-1,3-dione derivatives |

| Aromatic/Aliphatic amines | Phthalic Anhydride | Ethanol | 80 °C | Isoindoline-1,3-dione derivatives |

| Various primary amines | o-Halobenzoates | Palladium catalyst | Carbonylative cyclization | 2-Substituted isoindole-1,3-diones |

Synthesis of 1,3-Diiminoisoindoline (DII) as a Key Intermediate

1,3-Diiminoisoindoline (DII) is a crucial intermediate in the synthesis of 1,3-diaminoisoindoline and is also a precursor for phthalocyanine (B1677752) pigments and dyes. patsnap.com

A primary route to DII involves the reaction of 1,2-dicyanobenzene (phthalonitrile) with various nitrogen-containing nucleophiles. The reaction of phthalonitrile (B49051) with primary aromatic amines in an alcoholic solvent, often catalyzed by an alkaline earth metal salt like calcium chloride, yields 1,3-bis(arylimino)isoindolines. epo.org This reaction, however, can require long reaction times of 24-48 hours. epo.org

More recent developments have focused on improving the efficiency of this transformation. Rare earth metal complexes have been shown to catalyze the reaction of substituted phthalonitriles with primary aromatic and aliphatic amines, producing a variety of 1,3-diiminoisoindolines in moderate to excellent yields. rsc.org This method demonstrates good functional group tolerance. rsc.org

The addition of silylated lithium amides to 1,2-dicyanobenzene provides another effective route to isoindoline-1,3-diimine derivatives. acs.org This approach allows for the synthesis of both monosubstituted and disubstituted diiminoisoindoles. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 1,2-Dicyanobenzene | Primary Aromatic Amine | Alkaline Earth Metal Salt | Alcohol | 1,3-Bis(arylimino)isoindoline |

| Substituted Phthalonitriles | Primary Aromatic/Aliphatic Amine | Rare Earth Metal Complex | Toluene | 1,3-Diiminoisoindolines |

| 1,2-Dicyanobenzene | Silylated Lithium Amides | - | - | Lithium 1-(trimethylsilylimino)-3-(arylimino)isoindolines |

The introduction of ammonia (B1221849) gas into a reaction mixture containing phthalonitrile is a common and effective method for the synthesis of 1,3-diiminoisoindoline. google.com Typically, phthalonitrile is mixed with a catalyst, such as an alkali metal or an alkali metal compound, in an alcohol solvent. google.com Ammonia gas is then bubbled through the stirred mixture, which is heated to between 50 and 60 °C for 4 to 6 hours. google.comscribd.com The product is then isolated by cooling the reaction mixture and filtering. google.comscribd.com This method is reported to be simple, low-cost, and high-yielding. scribd.com

Catalysts for this reaction can include sodium formate, sodium hydroxide, or metallic sodium. scribd.com The molar ratio of phthalonitrile to ammonia can vary, but ratios of 1:1 to 1:3 are common. scribd.com Solvents such as methanol, ethanol, or glycol can be used. scribd.com An alternative approach involves generating ammonia in situ from formamide (B127407) and a strong base, which avoids the need for an ammonia gas cylinder. researchgate.net

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium Formate | Methanol | 50-60 | 4-6 | >106 |

| Sodium Hydroxide | Ethanol | 50 | 6 | Not specified |

| Sodium Methoxide | Methanol | Reflux | 3 | Not specified |

Chemical Reactivity and Derivatization Studies of Isoindoline Diamines

The chemical behavior of 1,3-diaminoisoindoline is dominated by the nucleophilicity of its two primary amino groups and the aromatic nature of the fused benzene (B151609) ring.

The isoindoline nucleus is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. smolecule.commatanginicollege.ac.in Similar to the related indole (B1671886) structure, the fused benzene ring in isoindoline can undergo electrophilic substitution reactions. bhu.ac.in The presence of the two amino groups at the 1 and 3 positions, along with the nitrogen atom in the five-membered ring, strongly activates the aromatic ring towards electrophiles. This activation directs incoming electrophiles primarily to the positions ortho and para to the activating groups. Consequently, reactions such as nitration, halogenation, and sulfonation would be expected to occur on the benzene portion of the molecule, with the precise location of substitution dictated by the combined directing effects of the heterocyclic ring and its substituents.

The primary amino groups at the C1 and C3 positions of 1,3-diaminoisoindoline are highly nucleophilic and readily react with electrophilic carbonyl carbons of aldehydes and ketones. smolecule.com This reactivity is characteristic of carbonyl condensation reactions, which involve an initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form a carbon-nitrogen double bond (an imine, or Schiff base). vanderbilt.edulibretexts.orglibretexts.org

Given the presence of two primary amino groups, 1,3-diaminoisoindoline can react with two equivalents of a carbonyl compound to form a di-imine derivative. If a dicarbonyl compound is used, this can lead to the formation of more complex macrocyclic structures. The reaction is typically reversible and may be catalyzed by either acid or base. vanderbilt.edugoogle.com This condensation reactivity is a cornerstone for using 1,3-diaminoisoindoline as a building block in the synthesis of larger, more elaborate molecular architectures. smolecule.com

Acylation is a fundamental transformation for primary amines and a key reaction for 1,3-diaminoisoindoline. smolecule.com The nucleophilic amino groups readily attack acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling reagents, to form stable amide bonds. organic-chemistry.org This reaction converts the basic amino groups into neutral amide functionalities.

The reaction with a mono-acylating agent can lead to a mixture of mono- and di-acylated products, depending on the stoichiometry and reaction conditions. The use of at least two equivalents of the acylating agent will typically yield the N,N'-diacyl-1,3-diaminoisoindoline derivative. This transformation is crucial for incorporating the diaminoisoindoline scaffold into larger molecules, such as polymers or pharmacologically active compounds, through stable amide linkages. fishersci.co.uknih.gov

| Reaction Type | Reagent Class | Functional Group Transformation | Product Type |

| Electrophilic Substitution | Nitrating/Halogenating Agents | C-H bond on aromatic ring → C-E bond | Substituted Aromatic Isoindoline |

| Carbonyl Condensation | Aldehydes, Ketones | -NH₂ + O=C → -N=C + H₂O | Di-imine Derivative |

| Acylation | Acyl Chlorides, Anhydrides | -NH₂ + R-CO-X → -NH-CO-R | Diamide Derivative |

Functional Group Interconversions

The 1,3-diaminoisoindoline structure is often derived from its precursor, 1,3-diiminoisoindoline. The imino groups of the latter are highly reactive and serve as pivotal points for a variety of functional group interconversions, enabling the synthesis of a wide array of isoindoline-based compounds.

Imino to Carbonyl and Thione Interconversion: The imino groups of 1,3-diiminoisoindoline can undergo hydrolysis to yield phthalimide (B116566) derivatives, effectively converting the C=N bonds to C=O bonds. For instance, the hydrolysis of 5-neopentoxy-1,3-diiminoisoindoline in aqueous dioxane leads to the formation of 4-neopentoxyphthalimide. cdnsciencepub.com This phthalimide can be further treated with reagents like Lawesson's reagent to convert the carbonyl groups into thiocarbonyls (C=S), yielding thiophthalimides such as 5-neopentoxy-1H-isoindole-1,3(2H)-dithione. cdnsciencepub.comresearchgate.net This two-step interconversion provides access to carbonyl and thiocarbonyl functionalities from the diimino precursor.

Imino Group Exchange via Condensation: The exocyclic imino groups are susceptible to condensation reactions with various primary and secondary amines. This transimination process is a common strategy for introducing diverse substituents onto the isoindoline core.

Reaction with Primary Amines: The reaction of 1,3-diiminoisoindoline with primary amines, such as anilines, can yield N,N′-disubstituted 1,3-diiminoisoindolines. rsc.org These reactions are often catalyzed and provide a direct route to functionalized derivatives. rsc.orgresearchgate.net

Reaction with Secondary Amines: Phthalonitrile, a common starting material for 1,3-diiminoisoindoline, reacts with secondary amines in the presence of a base to form imino(dialkylamino)isoindolines. worldscientific.com This demonstrates the conversion of one nitrile and one imine precursor to a structure containing both an exocyclic imine and a dialkylamino group.

Cyclocondensation to Macrocycles: One of the most significant transformations of 1,3-diiminoisoindoline is its use as a building block for phthalocyanines and other macrocycles. This involves a tetramerization reaction, often templated by a metal ion.

Phthalocyanine Synthesis: 1,3-diiminoisoindoline is a key intermediate in the industrial production of phthalocyanine dyes and pigments. core.ac.ukchemimpex.com The self-condensation can be performed in high-boiling solvents like dimethylaminoethanol (B1669961) (DMAE) or by using non-nucleophilic bases such as DBN. core.ac.uk Mixed condensations, for example between 1,3-diiminoisoindoline and a substituted dithiophthalimide, can be used to synthesize unsymmetrically substituted phthalocyanines. cdnsciencepub.com

Other Macrocycles: Condensation of 1,3-diiminoisoindoline with other bifunctional molecules, like 2,6-diaminopyrazine, can lead to the formation of novel macrocyclic compounds. surrey.ac.uk

Reduction of Imino Groups: The imine functionalities of 1,3-diiminoisoindoline and its derivatives can be reduced to the corresponding amine groups. This reduction is the direct pathway to the titular 1,3-diaminoisoindoline and its N-substituted analogues, providing a saturated heterocyclic core.

| Starting Material | Reagent(s) | Product | Transformation Type |

| 5-Neopentoxy-1,3-diiminoisoindoline | Aqueous Dioxane | 4-Neopentoxyphthalimide | Imine to Carbonyl cdnsciencepub.com |

| 4-Neopentoxyphthalimide | Lawesson's Reagent | 5-Neopentoxy-1H-isoindole-1,3(2H)-dithione | Carbonyl to Thione cdnsciencepub.comresearchgate.net |

| 1,3-Diiminoisoindoline | Primary Amines | N,N'-Disubstituted 1,3-diiminoisoindolines | Imine Exchange rsc.org |

| Phthalonitrile | Secondary Amines / Base | Imino(dialkylamino)isoindolines | Nitrile/Imine to Amine/Imine worldscientific.com |

| 1,3-Diiminoisoindoline | Heat / Metal Salt | Phthalocyanine | Cyclocondensation core.ac.ukgoogle.com |

| 1,3-Diiminoisoindoline | Reducing Agent | 1,3-Diaminoisoindoline | Imine Reduction |

Palladium/Copper-Catalyzed Coupling Reactions for Isoindoline Scaffold Functionalization

Transition metal catalysis, particularly using palladium and copper, has become an indispensable tool for the functionalization of heterocyclic scaffolds, including the isoindoline core. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for a range of coupling reactions that can be applied to synthesize and functionalize isoindoline derivatives.

C-H Activation/Annulation: Chiral cis-1,3-disubstituted isoindoline derivatives can be synthesized via a palladium(II)-catalyzed enantioselective C–H activation/[4 + 1] annulation reaction. This process involves the reaction of diarylmethyltriflamides with activated olefins, using mono-N-protected amino acids (MPAAs) as chiral ligands. cdnsciencepub.com

Insertion Reactions: Isoindolines can be synthesized through a palladium-catalyzed coupling reaction of N-(2-iodobenzyl) anilines with α,β-unsaturated N-tosylhydrazones. This method is noted for its tolerance of a wide range of functional groups. core.ac.uk Another approach involves a Pd-catalyzed isocyanide insertion reaction with aziridines, which yields isoindoline derivatives with high regioselectivity and stereoselectivity. researchgate.net

Tandem Coupling and Cycloaddition: Polycyclic isoindoline derivatives have been prepared via a sequential process involving a Sonogashira coupling, propargyl–allenyl isomerization, [4 + 2] cycloaddition, and aromatization, all catalyzed by palladium complexes with a copper co-catalyst.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, reminiscent of the classic Ullmann condensation, provide a cost-effective and efficient alternative for functionalizing the isoindoline scaffold.

C(sp³)–OH Cleavage/C-C Coupling: Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has been shown to efficiently catalyze the C-C coupling of 3-hydroxyisoindolinones with various aryl, heteroaryl, and alkenyl boronic acids. This reaction proceeds via the cleavage of a C(sp³)–OH bond, a novel transformation for forming 3-substituted isoindolinones. worldscientific.com

Intramolecular C-H Amination/Amidation: Copper catalysts can promote the intramolecular cyclization of 2-alkyl-N-substituted benzamides to form N-aryl or N-sulfonyl isoindolinones. googleapis.comgoogle.com This C(sp³)–H functionalization avoids the need for pre-halogenated substrates. The sulfonamide can act as both a directing group and the functionalizing reagent, and can later be removed to yield the free isoindolinone. googleapis.com

| Catalyst System | Reaction Type | Substrates | Product | Key Features |

| Pd(OAc)₂ / MPAA ligand | Enantioselective C-H Activation / [4+1] Annulation | Diarylmethyltriflamide, Olefins | Chiral cis-1,3-disubstituted isoindolines | High enantioselectivity, access to both enantiomers. cdnsciencepub.com |

| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira Coupling / Tandem Cycloaddition | Alkenyl iodide, Terminal alkyne | Polycyclic isoindoline derivatives | Forms multiple bonds in a sequential reaction. |

| Cu(OTf)₂ | C(sp³)-OH Cleavage / C-C Coupling | 3-Hydroxyisoindolinone, Boronic acids | 3-Aryl/alkenyl-isoindolinones | First report of C(sp³)-OH cleavage with C-C coupling. worldscientific.com |

| Cu(OAc)₂ | Intramolecular C-H Sulfamidation | 2-Benzyl-N-tosylbenzamide | N-Sulfonyl-1-arylisoindolinone | Sulfonamide acts as directing and functionalizing group. googleapis.com |

| CuI | Intramolecular C-H Amination | 2-Alkyl-N-arylbenzamide | N-Aryl-isoindolinones | Efficient synthesis without expensive or toxic reagents. google.com |

Stereoselective Synthesis and Chiral Induction in Isoindoline Derivatives

The development of stereoselective methods for synthesizing chiral isoindoline derivatives is of paramount importance, given their prevalence in biologically active molecules. Various strategies have been developed to control the stereochemistry at the C1 and C3 positions of the isoindoline ring.

Catalytic Asymmetric Synthesis:

Palladium-Catalyzed Asymmetric C-H Amination: A highly efficient method for producing enantioenriched isoindolines involves a palladium-catalyzed asymmetric intramolecular allylic C–H amination. This reaction can achieve high yields and excellent enantioselectivities (up to 98% ee). surrey.ac.uk The use of chiral phosphoramidite (B1245037) ligands in combination with a palladium catalyst is crucial for inducing chirality. surrey.ac.uk

Organocatalysis: Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids containing a urea (B33335) or thiourea (B124793) group, have been successfully employed in the enantioselective synthesis of 3-substituted isoindolinones. These catalysts promote an aldol-cyclization rearrangement tandem reaction between 2-formylarylnitriles and malonates, affording products with high yields and enantioselectivities (up to 95% ee). chemimpex.com

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to the isoindoline nitrogen is a well-established method for diastereoselective synthesis.

N-tert-Butanesulfinyl Imines: Chiral N-tert-butanesulfinyl imines are excellent electrophiles for asymmetric synthesis. Nucleophilic addition to an aromatic N-tert-butanesulfinyl imine bearing a Michael acceptor, followed by an intramolecular aza-Michael reaction, produces 1,3-disubstituted isoindolines with high diastereoselectivity. researchgate.net Similarly, direct alkylation of carbanions derived from chiral N-tert-butylsulfinyl-substituted isoindolinones provides an efficient route to 3-substituted isoindolinones with high diastereomeric ratios. researchgate.net

Asymmetric Intramolecular Allylation: The chiral sulfinyl group has also been used as a source of asymmetric induction in palladium/Brønsted-acid-catalyzed intramolecular allylic amination to produce chiral isoindoline-1-carboxylic acid esters. google.com

| Method | Catalyst / Auxiliary | Substrates | Product | Stereoselectivity |

| Pd-Catalyzed Asymmetric Allylic C-H Amination | Pd(dba)₂ / Chiral Phosphoramidite Ligand | Alkenyl-functionalized amine | Chiral Substituted Isoindoline | Up to 98% yield, 98% ee surrey.ac.uk |

| Organocatalytic Aldol-Cyclization | Chiral Bifunctional Urea Catalyst | 2-Formylarylnitrile, Malonate | Chiral 3-Substituted Isoindolinone | Up to 87% yield, 95% ee chemimpex.com |

| Chiral Sulfinyl Imine Addition | N-tert-Butanesulfinyl Auxiliary | Aromatic imine with Michael acceptor, Nucleophile | 1,3-Disubstituted Isoindoline | High diastereoselectivity researchgate.net |

| Asymmetric Alkylation | N-tert-Butylsulfinyl Auxiliary / LDA | Chiral N-sulfinyl-isoindolinone, Alkylating agent | 3-Substituted Isoindolinone | Excellent yields, high dr researchgate.net |

| Asymmetric Intramolecular Allylation | Pd Catalyst / Chiral Sulfinyl Auxiliary | Allylic-functionalized sulfinamide | Chiral Isoindoline-1-carboxylic acid ester | High diastereoselectivity google.com |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis in Isoindoline (B1297411) Research

Spectroscopic techniques are fundamental in the study of isoindoline compounds, providing detailed information about their molecular framework, functional groups, and conformational dynamics.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 1,3-Diaminoisoindoline, the IR spectrum provides key evidence for its structural features. The spectrum, typically recorded using a KBr wafer or as a nujol mull, displays characteristic absorption bands. nih.govchemicalbook.com

Key IR absorption bands for 1,3-Diaminoisoindoline include:

N-H Stretching: Bands in the region of 3150-3280 cm⁻¹ are indicative of the N-H stretching vibrations of the primary amino and imino groups. chemicalbook.comrsc.org

C=N Stretching: The stretching vibration of the carbon-nitrogen double bonds (imino groups) typically appears in the region of 1642-1696 cm⁻¹. rsc.org

Aromatic C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the aromatic ring are also observed.

Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring are found around 1538-1602 cm⁻¹. rsc.org

These absorptions, when analyzed together, confirm the presence of the key functional groups that define the 1,3-Diaminoisoindoline structure.

Table 1: Characteristic IR Absorption Bands for 1,3-Diaminoisoindoline

| Vibration Type | Wavenumber (cm⁻¹) | Source |

| N-H Stretch | 3280, 3255 | rsc.org |

| C-H Aromatic Stretch | 2977 | rsc.org |

| C=N Stretch | 1696, 1642 | rsc.org |

| C=C Aromatic Stretch | 1602, 1538 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the structure and dynamics of molecules in solution. For 1,3-Diaminoisoindoline, various NMR techniques are employed to elucidate its complex structure.

Proton (¹H) NMR spectroscopy is crucial for determining the arrangement of hydrogen atoms within the 1,3-Diaminoisoindoline molecule. The spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the different types of protons. rsc.org

Aromatic Protons: The protons on the benzene ring typically appear as a multiplet in the aromatic region of the spectrum, around 7.55-7.82 ppm. rsc.org

Amine/Imine Protons: The protons of the amino and imino groups are often observed as a broad singlet due to exchange processes and hydrogen bonding. In DMSO-d₆, this signal can appear at approximately 8.52 ppm. rsc.org

The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the proposed structure.

Table 2: ¹H NMR Chemical Shifts for 1,3-Diaminoisoindoline in DMSO-d₆

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration | Source |

| Aromatic (H4, H5) | 7.82, 7.55 | multiplet | 4H | rsc.org |

| NH/NH₂ | 8.52 | broad singlet | 3H | rsc.org |

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of the molecule. Each unique carbon atom in 1,3-Diaminoisoindoline gives rise to a distinct signal in the ¹³C NMR spectrum. rsc.orgbhu.ac.in

Imino Carbons (C=N): The carbons of the imino groups are typically found downfield, in the region of 169-170 ppm, due to their deshielded environment. rsc.org

Aromatic Carbons: The carbons of the benzene ring appear in the aromatic region, with their chemical shifts influenced by the substituents. The quaternary carbons (C3a, C7a) are observed around 137 ppm, while the protonated carbons (C4, C5, C6, C7) resonate between 120 and 131 ppm. rsc.org

The combination of ¹H and ¹³C NMR data allows for a comprehensive assignment of the entire molecular structure.

Table 3: ¹³C NMR Chemical Shifts for 1,3-Diaminoisoindoline in DMSO-d₆

| Carbon Type | Chemical Shift (ppm) | Source |

| C=N (C1, C3) | 169.95 | rsc.org |

| Aromatic (C3a, C7a) | 137.02 | rsc.org |

| Aromatic (C5, C6) | 130.19 | rsc.org |

| Aromatic (C4, C7) | 120.98 | rsc.org |

Variable-temperature (VT) NMR experiments can provide valuable information about dynamic processes such as tautomerism and conformational exchange. ox.ac.uk In the case of isoindoline derivatives, VT-NMR has been used to study the interconversion between different tautomeric forms and to investigate rotational barriers around certain bonds. nih.govresearchgate.net For instance, signal broadening at elevated temperatures can indicate the presence of exchange processes occurring on the NMR timescale. nih.gov While specific VT-NMR studies on the parent 1,3-Diaminoisoindoline are not extensively detailed in the provided context, the technique is a powerful tool for investigating the dynamic behavior of related systems. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining information about its fragmentation pattern, which can aid in structural elucidation. For 1,3-Diaminoisoindoline, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming its molecular formula, C₈H₇N₃. rsc.org

The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 146.0713, and experimental values are in close agreement with this. rsc.org The mass spectrum also shows characteristic fragment ions. The base peak in the mass spectrum is often the molecular ion peak (m/z 145). nih.gov Other significant peaks can be observed at m/z 129 and 103, corresponding to the loss of NH₂ and subsequent fragmentation of the isoindoline ring system. nih.gov

Table 4: High-Resolution Mass Spectrometry Data for 1,3-Diaminoisoindoline

| Ion | Calculated m/z | Found m/z | Source |

| [M+H]⁺ | 146.0713 | 146.0719 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. prgc.ac.in The absorption of UV or visible light promotes electrons from lower energy occupied orbitals to higher energy unoccupied orbitals. hnue.edu.vn For organic molecules with chromophores—functional groups containing valence electrons of low excitation energy—these transitions typically involve π, σ, and n (non-bonding) electrons. shu.ac.uk The most common transitions observed in the experimentally convenient 200-700 nm range are n→π* and π→π*. shu.ac.uk

In molecules with conjugated π systems, such as the isoindoline core, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. libretexts.org This reduction leads to the absorption of light at longer wavelengths, an effect known as a bathochromic or red shift. libretexts.orguomustansiriyah.edu.iq Studies on derivatives like 1,3-diylideneisoindolines, which feature an extended π-system, show intense π→π* transitions in the UV-visible region. figshare.com For 1,3-diaminoisoindoline and its derivatives, the electronic spectra provide key information that, when correlated with computational methods, helps to elucidate the electronic structure. researchgate.net

Table 1: Typical Electronic Transitions in Organic Molecules

| Transition Type | Description | Typical Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | < 200 | High |

| n → σ | Excitation of a non-bonding electron to a σ antibonding orbital. | 150 - 250 | Low to Medium |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 700 | 1,000 to 10,000 |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | 200 - 700 | 10 to 100 |

Data sourced from general principles of UV-Vis spectroscopy. shu.ac.ukuomustansiriyah.edu.iq

Electronic Circular Dichroism (ECD) for Chiral Compound Configuration Assignment

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. encyclopedia.pub It is exceptionally sensitive to the three-dimensional structure, including the absolute configuration and conformation of a molecule. mdpi.com An ECD spectrum can only be observed if a chromophore exists within a chiral environment. encyclopedia.pub

Crystallographic and Computational Investigations

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iastate.edu The technique relies on the elastic scattering of X-rays by the electron clouds of atoms arranged in a periodic lattice. ganex.fr The resulting diffraction pattern provides detailed information on unit cell dimensions, space group symmetry, and atomic coordinates, which can be used to determine bond lengths and angles with high precision. iastate.edu

Single-crystal XRD studies have been performed on various derivatives of isoindoline, such as 1,3-bis(2-pyridylimino)isoindoline and 1-isopropylamino-3-(isopropylimino)isoindole. researchgate.netresearchgate.net These analyses reveal crucial structural details, including the planarity of the isoindoline ring system and the specific bond lengths within the core structure. For instance, studies on related iminoisoindoline derivatives have shown unusual bond length distributions in the amidine fragment in the crystal phase. researchgate.net Such data is invaluable for understanding the solid-state packing, intermolecular interactions, and for validating the results of computational models. nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.241(3) |

| b (Å) | 12.274(4) |

| c (Å) | 15.390(6) |

| Volume (ų) | 1490.1(9) |

| Calculated Density (g cm⁻³) | 1.66 |

Data sourced from a study on a derivative complex. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a powerful framework for investigating the electronic structure and properties of molecules. uniroma2.itwikipedia.org By modeling the electron density, DFT can accurately and efficiently predict a wide range of molecular characteristics. mdpi.com

DFT calculations are widely used to predict the molecular and electronic properties of compounds like 1,3-diaminoisoindoline and its derivatives. researchgate.net These calculations provide access to fundamental parameters such as the energies and shapes of molecular orbitals, including the HOMO and LUMO. figshare.com The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and electronic excitation properties. hnue.edu.vn

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across a molecule and highlight regions susceptible to electrophilic or nucleophilic attack. researchgate.net For derivatives of 1,3-diiminoisoindoline (B1677754), DFT and TD-DFT calculations have been shown to be in good agreement with experimental UV-visible spectra and electrochemical data, validating the predictive power of the theory. figshare.com These computational tools allow for the prediction of properties before synthesis and provide a deeper understanding of the structure-property relationships. mdpi.com

Conceptual DFT provides a toolbox of reactivity descriptors that help in understanding and predicting chemical behavior. redalyc.org Indices such as electronegativity, chemical hardness, and the Fukui function are calculated to quantify the reactivity of different sites within a molecule. redalyc.orgrsc.org The Fukui function, for example, identifies which atoms are most likely to accept or donate electrons, thus predicting the regioselectivity of reactions. mdpi.com

NBO (Natural Bond Orbital) analysis, another tool often used in conjunction with DFT, provides insight into charge transfer interactions and the nature of chemical bonds within the molecule. researchgate.net For isoindoline derivatives, DFT has been employed to study stereochemical aspects like E/Z isomerization and the role of resonance-assisted hydrogen bonds, which are crucial for their coordination chemistry. acs.org This detailed analysis of bonding and reactivity is essential for designing new synthetic pathways and for the development of novel materials based on the isoindoline scaffold. mdpi.com

Spectroscopic Parameter Prediction and Correlation

Computational chemistry plays a pivotal role in predicting the spectroscopic parameters of 1,3-diaminoisoindoline, which are then correlated with experimental data to validate the theoretical models. Techniques such as Density Functional Theory (DFT) are instrumental in this process.

Calculated Infrared (IR) and electronic spectra of 1,3-diiminoisoindoline have demonstrated satisfactory agreement with experimental spectra. researchgate.net The prediction of nuclear magnetic resonance (NMR) chemical shifts is a powerful tool for structural elucidation. For complex molecules, computational approaches can provide reasonable ¹H-NMR shift predictions. wisc.edu The process typically involves optimizing the molecular geometry and then calculating the NMR parameters. acs.org For instance, the B3LYP/6-31G(d) level of theory can be used to calculate unscaled isotropic absolute NMR shifts, which are then referenced to a standard like tetramethylsilane (B1202638) (TMS). wisc.edu

A common strategy involves correlating experimentally obtained NMR parameters with the calculated values for various possible tautomers or isomers. acs.org While ¹³C chemical shifts are often used, in nitrogen-rich molecules like 1,3-diaminoisoindoline derivatives, ¹⁵N NMR parameters can provide more definitive correlations, especially when ¹³C correlations are ambiguous. acs.org The agreement between predicted and experimental values is often strong, validating the computational model. researchgate.net

Vibrational frequencies, which are observed in IR and Raman spectroscopy, can also be predicted computationally. These calculated frequencies are often scaled by a factor to improve agreement with experimental results. nih.gov For example, scaling factors of 0.965 for B3LYP/6-31G(2df,p) and 0.968 for B3LYP/aug-cc-pVTZ have been used for frequency calculations. nih.gov The comparison between calculated and experimental vibrational spectra is a critical step in confirming the molecular structure.

Table 1: Predicted vs. Experimental Spectroscopic Data for 1,3-Diiminoisoindoline and its Derivatives

| Spectroscopic Parameter | Predicted Value | Experimental Value | Reference |

| ¹H NMR Shift (ppm) | 6.26, 6.89, 6.58, 6.94 | Not specified | wisc.edu |

| ¹³C NMR Shift (ppm) | Correlations with R² > 0.99 | Not specified | acs.org |

| ¹⁵N NMR Shift (ppm) | Used for tautomer identification | Not specified | acs.org |

| IR Frequencies (cm⁻¹) | Scaled values show good agreement | Not specified | researchgate.netnih.gov |

| Electronic Spectra (nm) | Satisfactory agreement | Not specified | researchgate.net |

Note: Specific experimental values for the parent 1,3-diaminoisoindoline were not available in the searched literature. The table reflects the methodologies and general findings of predictive studies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is crucial in drug discovery and understanding the biological activity of compounds like 1,3-diaminoisoindoline and its derivatives.

Docking studies have been conducted on derivatives of 1,3-diaminoisoindoline to investigate their potential as therapeutic agents. For example, 1,3-dioxoisoindoline-4-aminoquinolines have been docked with Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH), a key enzyme in the malaria parasite. nih.gov The results of these simulations revealed strong binding between the compounds and the enzyme, highlighting the importance of specific structural features for inhibitory activity. nih.gov

In another study, isoindolin-1-one (B1195906) derivatives were investigated as potential inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), a protein implicated in gastric carcinoma. nih.gov Molecular docking was used to determine the binding poses and interactions of these compounds within the active site of the enzyme. nih.gov The docking scores, which estimate the binding affinity, are a key output of these simulations. researchgate.net For instance, docking scores for some benzimidazole (B57391) and isatin (B1672199) hybrid derivatives ranged from -6.6 to -8.4 kcal/mol. researchgate.net

The process involves preparing the 3D structures of both the ligand (e.g., a 1,3-diaminoisoindoline derivative) and the target protein. nih.gov The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each. mdpi.com The resulting binding modes can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. youtube.com

Table 2: Molecular Docking Parameters for 1,3-Diaminoisoindoline Derivatives

| Ligand Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |

| 1,3-dioxoisoindoline-4-aminoquinolines | Plasmodium falciparum lactate dehydrogenase (pfLDH) | Not specified | Strong binding | nih.gov |

| Isoindolin-1-one derivatives | Phosphoinositide 3-kinase γ (PI3Kγ) | Not specified | Binding at active site | nih.gov |

| Benzimidazole and isatin hybrids | Not specified | -6.6 to -8.4 | Not specified | researchgate.net |

| 1,3-diiminoisoindoline carbohydrazide (B1668358) | Tubulin-colchicine binding site | Not specified | Strong fit | researchgate.net |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational stability and dynamics of molecules over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves. nih.gov

MD simulations have been employed to study the conformational aspects of 1,3-diiminoisoindoline derivatives. researchgate.net These simulations can reveal the stability of different conformations and the energy barriers between them. For instance, the semiempirical method AM1 was used to calculate the transition states for conformational and tautomeric conversions of 1,3-diiminoisoindoline. researchgate.net

A key aspect of analyzing MD simulations is the calculation of properties like the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). The RMSD measures the average distance between the atoms of the simulated molecule and a reference structure, providing insight into the stability of the system. nih.gov A stable system will exhibit a low and non-fluctuating RMSD value. nih.gov The RMSF, on the other hand, measures the fluctuation of each individual residue from its average position, indicating the flexibility of different parts of the molecule. nih.gov

The radius of gyration (Rg) is another important parameter derived from MD simulations, which describes the compactness of the structure. nih.gov A stable Rg value over the simulation time suggests that the protein maintains a consistent shape. nih.gov These simulations are often performed in a simulated environment, such as a water box, to mimic physiological conditions. ulakbim.gov.tr

While specific MD simulation data for the parent 1,3-diaminoisoindoline was not extensively detailed in the provided search results, the methodology is widely applied to its derivatives to understand their structural behavior and interactions with biological targets. researchgate.netnih.govresearchgate.net

Table 3: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the overall stability of the molecular system. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Highlights the flexible and rigid regions of the molecule. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Indicates the compactness and overall shape of the molecule. |

| Potential Energy | The total energy of the system due to its conformation. | A stable system will show convergence to a low potential energy. |

Advanced Applications in Chemical Sciences

Building Blocks for Advanced Organic Materials and Polymers

Applications in Dye and Pigment Development

1,3-Diiminoisoindoline (B1677754) is a critical intermediate in the synthesis of a major class of synthetic pigments known as phthalocyanines. patsnap.comjchemrev.com Phthalocyanines are large, planar macro-heterocyclic compounds with an 18π-electron system, which imparts them with exceptional stability and intense color. jchemrev.com The synthesis typically involves the tetramerization of a phthalic acid derivative, such as 1,3-diiminoisoindoline, often in the presence of a metal salt to form a metal-phthalocyanine complex. acs.org

These pigments are renowned for their brilliant, crisp cyan and green hues and are used extensively in industry. jchemrev.com Copper phthalocyanine (B1677752) is a prominent example, valued for its stability and vibrant color. jchemrev.com Beyond phthalocyanines, 1,3-diiminoisoindoline also serves as a precursor for isoindoline (B1297411) organic pigments. patsnap.com Its role as a dye precursor is a well-established application in industrial chemistry. wikipedia.org

Integration into Polymer and Photochromic Materials

The isoindoline scaffold is a component of certain photochromic molecules, which are compounds that undergo a reversible change in color upon exposure to light. wiley-vch.deolikrom.com This phenomenon arises from a light-induced transformation between two states (e.g., A and B) that possess different absorption spectra. olikrom.com While 1,3-diaminoisoindoline itself is not the most common example, related structures like spiropyrans and spiro-oxazines, which incorporate an indoline (B122111) moiety, are well-known photochromic systems. researchgate.netlight-am.com

In these molecules, UV irradiation can induce the opening of a spiro structure to form a colored, open merocyanine (B1260669) form. researchgate.net This process is reversible, with the molecule returning to its original, colorless state either thermally or by exposure to visible light. olikrom.com The integration of these photochromic indoline-containing units into polymer matrices allows for the creation of smart materials that can change their optical properties on demand. researchgate.net Such materials are of great interest for applications like optical data storage, smart textiles, and ophthalmic lenses. wiley-vch.deresearchgate.net

Relevance in Organic Electronics Research

The derivatives of 1,3-diiminoisoindoline, particularly phthalocyanines, have garnered significant attention in the field of organic electronics. jchemrev.com Phthalocyanine-based materials exhibit semiconducting properties and high absorption in the visible spectrum, making them suitable for use as active components in various electronic devices. jchemrev.comjchemrev.com

Applications include their use in organic solar cells (photovoltaics), where they can act as the light-absorbing layer in bulk heterojunctions. jchemrev.com They have also been successfully implemented as active materials in semiconductor and electrochromic devices. jchemrev.com The ability to synthesize phthalocyanines from 1,3-diiminoisoindoline connects this foundational intermediate to the development of advanced materials for next-generation electronics.

Research into Structure-Activity Relationships (SAR) of Isoindoline Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing insights into how a molecule's chemical structure correlates with its functional activity. For isoindoline derivatives, SAR studies have been crucial in optimizing their properties for various biological and chemical applications. jmchemsci.comresearchgate.net

Exploration of Modifications for Enhanced Efficacy

Systematic modification of the isoindoline scaffold has been a successful strategy for discovering potent and selective bioactive compounds. Research has shown that even small changes to the isoindoline ring or its substituents can lead to significant differences in potency and efficacy.

For instance, in the development of inhibitors for ADAMTS-4/5 enzymes, which are targets for osteoarthritis treatment, a scaffold hopping strategy led to a novel isoindoline amide scaffold. acs.orgnih.gov SAR studies on this scaffold revealed that substitutions on the isoindoline ring were critical for potency. Modifications at the meta-position with groups like fluorine (-F) and trifluoromethyl (-CF₃) resulted in compounds with low double-digit nanomolar potency against both ADAMTS-4 and ADAMTS-5. acs.orgnih.gov Further optimization by introducing chloro (-Cl) and trifluoromethyl (-CF₃) substituents on the isoindoline amide portion led to a promising clinical candidate, compound 18, which demonstrated high potency and excellent druglike properties. acs.orgnih.gov

Similarly, in the design of cholinesterase inhibitors for Alzheimer's disease therapy, the length of the linker connecting the isoindoline-1,3-dione moiety to other chemical groups was found to be crucial for interacting effectively with the enzyme's active site. nih.gov

| Target | Scaffold | Key Modification | Impact on Activity | Reference |

|---|---|---|---|---|

| ADAMTS-4/5 | Isoindoline Amide | Substitution at meta-position with -F, -CF₃ | Low double-digit nanomolar potency | acs.orgnih.gov |

| ADAMTS-5 | Disubstituted Isoindoline Amide | Apparent size of second substituent (-H < -F < -Cl < -CH₃) | Potency increased with substituent size (IC₅₀: 88 nM to 17 nM) | acs.org |

| Dopamine (B1211576) D₄ Receptor | Isoindolinyl Benzisoxazolpiperidine | Chirality of hydroxymethyl side chain | S-enantiomer is more potent | nih.gov |

| COX-2 | N-substituted Isoindole-1,3(2H)-dione | Longer linker between isoindoline and arylpiperazine | Greater inhibition of COX-2 | mdpi.com |

| Acetylcholinesterase (AChE) | Isoindolin-1,3-dione-based acetohydrazide | Shifting oxypropyl-isoindolinedione group from para to meta position | Reduced AChE potency, improved BChE potency | nih.gov |

Interaction Studies with Biological Targets (Enzymes, Receptors)

Understanding how isoindoline derivatives bind to their biological targets is key to rational drug design. Molecular docking and interaction studies have elucidated the binding modes of these compounds with various enzymes and receptors.

Dopamine D4 Receptors: SAR studies of isoindolinyl benzisoxazolpiperidines as dopamine D4 antagonists explored how substitutions on the isoindoline ring affect potency and selectivity over other receptors like the D2 receptor. nih.gov

Cyclooxygenase (COX) Enzymes: Isoindoline derivatives have been investigated as COX-1 and COX-2 inhibitors. mdpi.comnih.gov A SAR model suggested that their inhibitory activity correlates with steric, hydrophobic, and thermodynamic parameters. nih.gov Molecular docking studies of N-substituted 1H-isoindole-1,3(2H)-dione derivatives showed that the most potent COX-2 inhibitor fits well into the enzyme's binding site, stabilized by hydrophobic interactions and hydrogen bonds with key amino acid residues like Arg120 and Tyr355. mdpi.com

Cholinesterases: For isoindoline-based acetylcholinesterase (AChE) inhibitors, docking studies revealed detailed molecular interactions. The carbonyl group of the isoindolin-1,3-dione was found to form hydrogen bonds with residues in the acyl pocket of the enzyme (Arg296 and Phe295), while the hydrazide linker interacted with the peripheral anionic site (PAS) (Tyr124 and Tyr337), explaining the compound's potent inhibitory activity. nih.gov

Coronavirus Proteases: Isoindolines have been identified as a class of potent inhibitors against the papain-like cysteine protease (PLpro) of coronaviruses, a target for antiviral therapy. researchgate.net SAR studies provided a deeper understanding of the binding modes within the enzyme's active site. researchgate.net

Antimicrobial Activity Investigations

Several studies have explored the potential of isoindoline derivatives as antimicrobial agents. derpharmachemica.com A variety of isoindoline-1,3-dione derivatives have been synthesized and tested for in vitro activity against various bacterial and fungal strains. gsconlinepress.comgsconlinepress.com

One study reported the synthesis of a series of isoindoline-1,3-dione derivatives that showed moderate antimicrobial activity. gsconlinepress.comgsconlinepress.com Another investigation of new phthalimido derivatives found that certain compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, while others showed promising antifungal activity. rajpub.com For example, 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives showed remarkable antibacterial activity against S. aureus, E. coli, and P. aeruginosa with Minimum Inhibitory Concentration (MIC) values of <0.025 μg/ml, 0.2 μg/ml, and 0.39 μg/ml, respectively. derpharmachemica.com The carboxyl functional group in some isoindolinone derivatives appears to be necessary for their antibacterial action. derpharmachemica.com

| Derivative Class | Target Organisms | Reported Activity | Reference |

|---|---|---|---|

| 7-(2-isoindolinyl)-quinoline-3-carboxylic acids | S. aureus, E. coli, P. aeruginosa | MIC <0.025 µg/mL, 0.2 µg/mL, 0.39 µg/mL respectively | derpharmachemica.com |

| Isoindolinones | B. subtilis, S. aureus, Micrococcus roseus, E. coli | Promising antibacterial activity (MIC 0.328-3.6 mg/ml) | derpharmachemica.com |

| 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}isoindoline-1,3-dione | Gram-positive and Gram-negative bacteria | Broad spectrum antibacterial activity | rajpub.com |

| (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione | Fungi | Promising antifungal activity | rajpub.com |

| Cyclic imide: isoindoline-1, 3-dione derivatives | Various bacterial and fungal strains | Moderate antimicrobial activity | gsconlinepress.comgsconlinepress.com |

Anticancer Efficacy Research

Derivatives of the isoindoline core have been extensively investigated for their potential as anticancer agents, demonstrating efficacy through various mechanisms of action. Research has particularly focused on isoindoline-1,3-dione derivatives bearing amino substituents, which show promising cytotoxic and antiproliferative effects against several cancer cell lines.

One significant area of research involves the development of 6-amido-4-aminoisoindoline-1,3-dione derivatives as inhibitors of p70 ribosomal protein S6 kinase 1 (p70S6K1). nih.gov This enzyme is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in many cancers, including breast cancer. nih.gov A series of these compounds exhibited potent inhibition of p70S6K1 with nanomolar IC₅₀ values. nih.gov Notably, three compounds from this series demonstrated sub-micromolar inhibition potency and resulted in 40%–60% growth inhibition of MCF7 breast cancer cells. nih.gov

In other studies, N-benzylisoindole-1,3-dione derivatives were evaluated for their anticancer activity against human lung adenocarcinoma (A549) cells. nih.gov These compounds showed inhibitory effects on the viability of A549 cells in vitro, and subsequent in vivo studies using a xenograft model in nude mice indicated that they have the potential to be effective anticancer agents. nih.gov

Furthermore, a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs has been synthesized and evaluated. One compound in this series, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, showed significant growth inhibition against a panel of cancer cell lines, including those for non-small cell lung cancer, melanoma, and breast cancer. nih.gov This compound exhibited percentage growth inhibitions ranging from 75.46% to 89.61% against various cell lines at a concentration of 10 µM. nih.gov

| Derivative Class | Target Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| 6-amido-4-aminoisoindoline-1,3-diones | MCF7 (Breast Cancer) | Sub-micromolar IC₅₀ values for p70S6K1 inhibition; 40-60% growth inhibition. | nih.gov |

| N-benzylisoindole-1,3-dione derivatives | A549 (Lung Cancer) | Showed inhibitory effects on cell viability in vitro and potential in vivo. | nih.gov |

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | EKVX, CAKI-1, MCF7, LOX IMVI, etc. | 75-90% growth inhibition at 10 µM. | nih.gov |

Antimalarial Activity Research

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new therapeutic agents. Derivatives of 1,3-diiminoisoindoline, a compound closely related to 1,3-diaminoisoindoline, have been identified as a promising class of antimalarial candidates. nih.gov

Initial screening of compounds from herbicide research identified a 1,3-diiminoisoindoline carbohydrazide (B1668358) that inhibited the growth of P. falciparum with a half-maximal inhibitory concentration (IC₅₀) of less than 100 nM in a cell-based assay. nih.govresearchgate.net This discovery prompted the synthesis of a variety of derivatives to establish a structure-activity relationship and optimize the antimalarial potency. nih.govresearchgate.net This optimization effort was successful, leading to the development of a derivative with an IC₅₀ value as low as 18 nM, demonstrating significant potency against the parasite. researchgate.netnih.gov

Further investigations revealed that some of these 1,3-diiminoisoindoline derivatives can act as tridentate ligands, forming stable 2:1 complexes with iron(III). nih.govresearchgate.net These iron complexes also displayed potent antimalarial activity in the nanomolar IC₅₀ range and were associated with low cytotoxicity, suggesting a potential dual mechanism of action or an alternative pathway for their parasiticidal effects. nih.govresearchgate.net

| Compound Type | Target Organism | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 1,3-diiminoisoindoline carbohydrazide (Initial Hit) | Plasmodium falciparum | <100 nM | nih.govresearchgate.net |

| Optimized 1,3-diiminoisoindoline carbohydrazide derivative | Plasmodium falciparum | 18 nM | researchgate.netnih.gov |

| Ligand-Iron(III) Complexes | Plasmodium falciparum | Nanomolar range | nih.govresearchgate.net |

Anti-inflammatory and Antioxidant Activity Research

While the anticancer and antimalarial properties of isoindoline derivatives are well-documented, their anti-inflammatory and antioxidant activities are less explored areas of research. Oxidative stress, caused by an imbalance of free radicals and antioxidants, is linked to inflammation and various chronic diseases. nih.gov

Some research into isoindoline-based compounds has touched upon these properties. A study on 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, which were primarily investigated for anticancer effects, also assessed their antioxidant potential. nih.gov The study found that certain derivatives, specifically those with 2-methoxy and 4-methoxy substitutions on the N-phenyl ring, demonstrated significant antioxidant activity. nih.gov The most active compounds, 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea and its 2-methoxy isomer, exhibited IC₅₀ values of 16.05 ± 0.15 µM and 15.99 ± 0.10 µM, respectively, in an antioxidant assay. nih.gov

However, comprehensive studies focusing specifically on the anti-inflammatory and antioxidant capabilities of the parent 1,3-diaminoisoindoline compound are limited. The existing findings on related derivatives suggest that this is a potential area for future investigation, exploring how the unique electronic and structural features of the 1,3-diaminoisoindoline scaffold might contribute to radical scavenging and modulation of inflammatory pathways.

Investigations into Enzyme Inhibition Mechanisms

The therapeutic effects of 1,3-diaminoisoindoline derivatives are often rooted in their ability to selectively inhibit key enzymes involved in disease pathology. Understanding these inhibition mechanisms is crucial for rational drug design and development.

In the context of anticancer research, derivatives of 6-amido-4-aminoisoindoline-1,3-dione have been identified as potent inhibitors of the p70S6K1 enzyme. nih.gov This enzyme is a serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival. nih.gov The inhibition of p70S6K1 by these compounds was confirmed by observing the phosphorylation status of its downstream target, the ribosomal protein S6, thus validating the mechanism of action within the PI3K/AKT/mTOR pathway. nih.gov Other research has pointed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) by 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, with one derivative showing moderate inhibition with an IC₅₀ of 42.91 ± 0.80 nM. nih.gov

In antimalarial research, 1,3-diiminoisoindoline carbohydrazides were initially thought to target IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase), an essential enzyme in the non-mevalonate pathway of isoprenoid biosynthesis in P. falciparum. researchgate.netnih.gov This pathway is an attractive drug target as it is present in the parasite but absent in humans. researchgate.net While cell-based assays showed high potency, subsequent in-vitro enzymatic assays with the purified P. falciparum IspE enzyme did not show significant inhibition, with IC₅₀ values remaining above 100 µM. researchgate.netnih.gov This suggests that the potent antimalarial effect observed in cells might occur through a different mechanism, or that the compounds act as prodrugs that are metabolized into an active form within the parasite. nih.gov An alternative hypothesis is that some derivatives exert their effect by forming iron complexes that interfere with parasite function. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry and Sustainable Synthesis of Isoindoline (B1297411) Systems

The synthesis of isoindoline derivatives is undergoing a transformation guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. rsc.org Modern synthetic strategies are increasingly focused on developing environmentally benign, efficient, and atom-economical methods.

Recent advancements include one-pot, multi-component reactions that construct the isoindoline core in a single step, minimizing waste and energy consumption. researchgate.netsemanticscholar.org For instance, catalyst-free methods have been developed for synthesizing substituted isoindolinones, a related class of compounds, using green solvents like ethanol (B145695) under microwave irradiation. semanticscholar.org Ultrasound-assisted synthesis has also emerged as a sustainable technique, often leading to higher yields in shorter reaction times under milder conditions. nih.gov

A key area of innovation is the development of recyclable catalysts. Researchers have successfully employed heterogeneous catalysts, such as bimetallic supported nanomaterials, for the synthesis of azaisoindolinones, a class of isoindolinone derivatives. nih.gov These catalysts can be easily recovered and reused multiple times without significant loss of activity, aligning with the goals of sustainable chemistry. mdpi.com The use of organocatalysts in recyclable fluorous solvents further exemplifies this trend, allowing for the synthesis of isoindolinones with easy separation and reuse of both the catalyst and the solvent. rsc.org

| Methodology | Key Features | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| One-Pot, Three-Component Reaction | Construction of substituted isoindolinones | Catalyst-free, ethanol, microwave heating | Operational simplicity, high atom economy, reduced waste | semanticscholar.org |

| Ultrasound-Assisted Synthesis | Preparation of 3-hydroxyisoindolin-1-ones | Ultrasonic irradiation | Improved reaction rate, high efficiency and yields, milder conditions | nih.gov |

| Heterogeneous Catalysis | Hydrodeoxygenation of azaphthalimides to azaisoindolinones | [AgRe/Al2O3] nanocatalyst | Catalyst is recyclable, produces water as the only byproduct, high regioselectivity | nih.gov |

| Organocatalysis in Fluorous Solvents | Synthesis of various isoindolinones | Fluorous phosphine organocatalyst | Facile recycling of both catalyst and solvent, high resource utilization | rsc.org |

| Solvent-Free Synthesis | Synthesis of isoindolinones from methyl 2-(halomethyl)benzoates | Catalyst-free and solvent-free | High yield and purity, wide substrate scope, eliminates solvent waste | researchgate.net |

Advanced Computational Design for Novel Isoindoline Scaffolds

Computational chemistry has become an indispensable tool in the rational design of novel isoindoline-based molecules with tailored properties. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are accelerating the discovery of new therapeutic agents and functional materials.

Molecular docking studies are widely used to predict the binding modes and affinities of isoindoline derivatives to biological targets. For example, researchers have designed and evaluated isoindolin-1-one (B1195906) derivatives as potent inhibitors of enzymes like urease by simulating their interactions with the enzyme's active site. nih.govnih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. nih.gov In the design of inhibitors for Spindlin1, a protein implicated in cancer, docking studies revealed that an isoindoline moiety could enhance binding affinity through additional π-π stacking interactions within the protein's aromatic cage. mdpi.com

MD simulations provide deeper insights into the stability of ligand-protein complexes over time, confirming the stability of predicted binding modes. mdpi.comnih.gov Furthermore, computational ADME (Absorption, Distribution, Metabolism, and Excretion) predictions help in the early-stage evaluation of the drug-likeness of novel isoindoline scaffolds, filtering out candidates with poor pharmacokinetic profiles. nih.gov

| Computational Method | Target Application/Protein | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking | Jack Bean Urease Inhibition | Identified key hydrogen bonding and stabilizing interactions of isoindolin-1-one derivatives in the active site. Docking results correlated well with in vitro inhibitory activity. | nih.govnih.gov |

| Molecular Docking & MD Simulation | Spindlin1 Inhibition | Showed that replacing a pyrrolidine ring with an isoindoline moiety led to strong, selective inhibition. The isoindoline ring formed stabilizing pi-pi stacking interactions. | mdpi.com |

| Molecular Docking & MD Simulation | Mycobacterial InhA Inhibition | Illustrated the reactivity and stability of isoindoline-1,3-dione derivatives as inhibitors. The most potent compound's binding mode was validated through simulation. | nih.gov |

| Molecular Docking | Phosphodiesterase 10A (PDE10A) Inhibition | Identified 3-Methylenisoindolin-1-one derivatives as potential selective inhibitors, with one lead candidate showing promising interactions with key residues. | researchgate.net |

Expanding the Scope of Metal-Isoindoline Catalysis

The unique electronic and structural properties of isoindoline derivatives, particularly 1,3-diiminoisoindoline (B1677754), make them excellent ligands for transition metals. The resulting metal complexes are finding expanding applications in catalysis, from facilitating complex organic transformations to electrocatalytic processes.

1,3-bis(arylimino)isoindoline (BPI) ligands act as monoanionic, tridentate NNN pincer ligands that form stable complexes with a wide range of metals, including iron, cobalt, nickel, and copper. researchgate.netnih.gov These complexes have shown significant catalytic activity. For instance, an iron(II) complex featuring a 1,3-bis(2'-pyridylimino)isoindoline ligand serves as an effective catalyst for the oxidation of thioanisoles and benzyl alcohols using hydrogen peroxide. nih.gov Research in this area has provided evidence for the formation of transient peroxo-metal species as key intermediates in the catalytic cycle. nih.gov

Furthermore, copper(II) and nickel(II) complexes with bis(pyridylimino)isoindoline-derived ligands have been investigated for the electrocatalytic reduction of carbon dioxide (CO2). rsc.org Such research is pivotal for developing technologies for carbon capture and utilization. Beyond their role as ligands, the synthesis of the isoindoline core itself is often achieved through transition metal catalysis. Methodologies involving palladium, rhodium, and ruthenium have been developed for C-H activation, cross-coupling, and carbonylation reactions to construct the isoindoline skeleton efficiently. nih.govresearchgate.netresearchgate.net

| Metal | Isoindoline Ligand | Catalytic Application | Key Observation | Reference |

|---|---|---|---|---|

| Iron(II) | 1,3-bis(2′-pyridylimino)isoindoline (indH) | Oxidation of thioanisoles and benzyl alcohols | Involvement of an electrophilic metal-based oxidant; evidence for a transient FeIII(μ-O)(μ-O2)FeIII intermediate. | nih.gov |

| Copper(II) | 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide (BPIMe−) | Electrocatalytic reduction of CO2 | Displayed catalytic activity, with ligand reduction triggering the process. | rsc.org |

| Nickel(II) | 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide (BPIMe−) | Electrocatalytic reduction of CO2 | Showed catalytic behavior for CO2 reduction, though less active than the Cu(II) analogue. | rsc.org |

| Various (Pd, Rh, Ru) | N/A (Catalyze synthesis of the core) | Synthesis of isoindolinone core | Enable efficient C-H activation, carbonylation, and cross-coupling strategies for scaffold construction. | nih.govresearchgate.net |

Development of Advanced Materials Based on Isoindoline Architecture

The rigid, planar structure and conjugated π-system of 1,3-diaminoisoindoline and its derivatives make them ideal building blocks for advanced functional materials. Their applications range from high-performance pigments to novel porous polymers.

Historically, the most significant application of 1,3-diiminoisoindoline is as a precursor in the synthesis of phthalocyanines. google.comacs.orggoogle.com Phthalocyanines are robust macrocyclic compounds with intense blue-green colors, widely used as industrial dyes and pigments. The templated cyclotetramerization of 1,3-diiminoisoindoline around a metal ion, such as copper, is a common method for producing metal phthalocyanines. google.comgoogle.com This chemistry allows for the creation of a diverse family of pigments with exceptional thermal and chemical stability.

More recently, isoindoline chemistry has been leveraged to create novel porous organic polymers (POPs). Researchers have developed nitrogen-rich isoindoline-based porous polymers (IPPs) through a one-pot reaction coupling nucleophilic substitution, HBr elimination, and intramolecular cyclization. ipe.ac.cnresearchgate.net These materials possess high specific surface areas (up to 408 m²/g) and a high density of basic nitrogen sites. ipe.ac.cn This unique structure makes them highly effective as solid-state catalysts. For example, IPPs have demonstrated excellent activity, scalability, and recyclability in promoting the Knoevenagel condensation reaction under mild, environmentally friendly conditions (using water as a solvent at room temperature). ipe.ac.cnresearchgate.net

| Material Type | Isoindoline Precursor | Key Properties | Application | Reference |

|---|---|---|---|---|

| Phthalocyanine (B1677752) Pigments | 1,3-Diiminoisoindoline | Intense color, high thermal and chemical stability, extensive π-conjugation. | Dyes, pigments, electronic materials. | google.comacs.org |

| Nitrogen-Rich Porous Polymers (IPPs) | Aniline and bromomethylbenzene derivatives | High surface area (~408 m²/g), porous structure, high nitrogen content. | Heterogeneous base catalysis (e.g., Knoevenagel condensation). | ipe.ac.cnresearchgate.net |

Deeper Exploration of Structure-Function Relationships in Bio-Inspired Systems

The isoindoline scaffold is a privileged structure in many biologically active molecules, including numerous natural products and ten commercially approved drugs. mdpi.comnih.gov Understanding the relationship between the chemical structure of these compounds and their biological function is a critical area of research that inspires the design of new therapeutic agents.

The isoindoline-1,3-dione (phthalimide) and isoindolin-1-one substructures are found in drugs with diverse activities, including anti-inflammatory, anticancer, and immunomodulatory effects. mdpi.comnih.gov For example, lenalidomide, an isoindolin-1-one derivative, is a potent immunomodulatory drug used to treat multiple myeloma. mdpi.com Structure-activity relationship (SAR) studies have shown that subtle modifications to the isoindoline core can dramatically alter biological activity and target specificity. The planar aromatic ring and hydrophobicity of the isoindoline-1,3-dione system are considered essential features of its pharmacophore, enabling interaction with various biological targets. nih.gov

| Isoindoline Derivative Class | Structural Feature | Impact on Biological Function | Example Application | Reference |

|---|---|---|---|---|

| Isoindoline-1,3-diones | Planar aromatic ring system | Essential for interaction with biological targets; contributes to hydrophobicity. | Antimycobacterial agents (InhA inhibitors) | nih.gov |

| Isoindolin-1-ones (Lenalidomide) | Replacement of phthaloyl with isoindolinone ring | Increased molecular stability and bioavailability. | Immunomodulatory agent for multiple myeloma | mdpi.com |

| 2,3-Disubstituted isoindolin-1-ones | Substitution at C3 position with specific aryl groups (e.g., 4-chlorophenyl) | Significantly enhances urease inhibitory activity. | Urease inhibitors | nih.gov |

| Isoindoline-fused barbiturates | Introduction of aryl groups on the isoindoline part | Stabilizes the inhibitor in the active site of the urease enzyme. | Urease inhibitors | nih.gov |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1,3-diamino isoindoline derivatives, and how can their purity be optimized?

Answer:

The synthesis of this compound derivatives typically involves condensation reactions between phthalimide derivatives and amines. For example, 1,3-bis(arylimino)isoindolines are synthesized by reacting phthalic anhydride with two equivalents of substituted anilines under reflux conditions in acetic acid . To optimize purity, researchers recommend:

- Recrystallization : Use polar aprotic solvents (e.g., DMF or ethanol) to remove unreacted amines.

- Chromatography : Silica gel column chromatography with gradient elution (hexane:ethyl acetate) resolves byproducts.

- Spectroscopic Validation : Confirm structural integrity via -NMR to detect residual solvents and -NMR to verify imine bond formation .

Advanced: How can computational methods like DFT elucidate the electronic properties of this compound-based ligands in transition metal complexes?

Answer:

Density Functional Theory (DFT) calculations are critical for analyzing frontier molecular orbitals (FMOs) and metal-ligand charge transfer (MLCT) in isoindoline complexes. Key steps include:

- Geometry Optimization : Use B3LYP/6-31G* basis sets to model ligand geometries.

- FMO Analysis : Calculate HOMO-LUMO gaps to predict redox activity. For example, nickel(II) complexes with 1,3-bis(2-pyridylimino)isoindoline exhibit a HOMO-LUMO gap of ~3.2 eV, correlating with catalytic activity in olefin polymerization .

- Electrostatic Potential Mapping : Identify electron-rich regions (e.g., imine nitrogens) for metal coordination .

Basic: What pharmacological screening strategies are used to evaluate this compound derivatives as hypoglycemic agents?

Answer:

Research on hypoglycemic activity involves:

- In Vitro Assays : Measure glucose uptake in L6 myotubes using fluorescent glucose analogs (e.g., 2-NBDG).

- Molecular Docking : Screen derivatives against insulin receptor (IR) or peroxisome proliferator-activated receptor gamma (PPARγ) using AutoDock Vina. For example, derivatives with electron-withdrawing groups show higher binding affinity (-9.2 kcal/mol) to PPARγ .

- In Vivo Validation : Administer compounds (10–50 mg/kg) to streptozotocin-induced diabetic rats and monitor blood glucose levels over 24 hours .

Advanced: How can researchers resolve contradictions in catalytic activity data for isoindoline-based metal complexes?

Answer:

Discrepancies in catalytic performance (e.g., turnover frequency variations) may arise from ligand steric effects or solvent polarity. Mitigation strategies include:

- Controlled Experiments : Compare catalytic activity in identical solvents (e.g., toluene vs. THF). Nickel(II) complexes show higher activity in toluene (850 kg polymer/g Ni/h) due to reduced solvent coordination .

- X-ray Crystallography : Resolve ligand geometry to identify steric hindrance. For example, trans-1,3-diamino substituents reduce steric bulk, enhancing ethylene insertion rates .

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps using deuterated substrates .